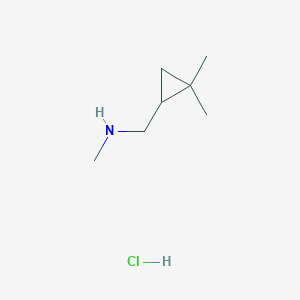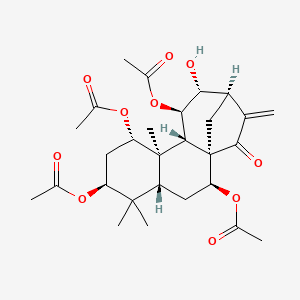
1-(2,2-Dimethylcyclopropyl)-N-methylmethanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2-Dimethylcyclopropyl)-N-methylmethanamine hydrochloride is a chemical compound with potential applications in various fields due to its unique molecular structure. The compound features a cyclopropyl group, which is known for its ring strain and reactivity, making it a subject of interest for chemical synthesis and modification processes.
Synthesis Analysis
The synthesis of related cyclopropyl-containing compounds involves several key steps, including alkylation, cyclopropanation, and the use of organometallic reagents. For example, the synthesis of novel purine and pyrimidine derivatives of 1-aminocyclopropane-1-carboxylic acid demonstrates the complexity and versatility of cyclopropyl ring-containing compound synthesis (Cetina et al., 2004). Additionally, dimethylzinc-mediated additions to aldimines have been utilized for the synthesis of C-cyclopropylalkylamines, highlighting innovative approaches to constructing cyclopropyl-containing amines (Wipf et al., 2003).
Molecular Structure Analysis
The molecular structure of N,N-dimethyl-2-phenylcyclopropylamine hydrochloride, a compound with structural similarities, was elucidated using X-ray crystallography. This analysis revealed an orthorhombic unit cell and detailed the molecule's geometry, including bond lengths and angles, providing insights into the conformational preferences of cyclopropylamine derivatives (Carlström, 1975).
Chemical Reactions and Properties
Cyclopropyl-containing compounds are known for their reactivity due to the ring strain in the cyclopropane ring. For instance, intramolecular cyclopropanation of N-allylamino acid dimethylamides leads to the formation of bicyclic cyclopropylamines, illustrating the cyclopropane ring's reactivity and its utility in synthesizing complex amines (Cao et al., 1999).
Applications De Recherche Scientifique
Antioxidant Properties of Aminoethylcysteine Ketimine Decarboxylated Dimer
Aminoethylcysteine ketimine decarboxylated dimer is a natural sulfur-containing compound found in human plasma, urine, mammalian brain, and many common vegetables. Studies over the past decade have focused on its antioxidant properties and its reactivity against oxygen and nitrogen reactive species. It has been shown to interact with reactive oxygen and nitrogen species such as hydrogen peroxide, superoxide anion, hydroxyl radical, peroxynitrite, and its derivatives. Its antioxidant activity is comparable to Vitamin E and superior to other hydrophilic antioxidants like trolox and N-acetylcysteine (Macone et al., 2011).
Neuropharmacology of N,N-dimethyltryptamine
N,N-dimethyltryptamine (DMT) is an indole alkaloid found in plants and animals, known for producing brief and intense psychedelic effects. Research suggests that endogenous DMT may play important roles in the peripheral and central nervous system, potentially acting as a neurotransmitter. DMT has shown limited neurotoxicity and adverse effects except for intense cardiovascular effects at high doses intravenously. Given its role in nervous system signaling, DMT could be a useful experimental tool in exploring brain function and might offer clinical benefits for treating anxiety and psychosis (Carbonaro & Gatch, 2016).
Applications of 1-Methylcyclopropene
1-Methylcyclopropene (1-MCP) is a plant growth regulator known for preventing ethylene effects in a wide range of fruits, vegetables, and floriculture crops. Its application helps in understanding the role of ethylene in plants, significantly contributing to advances in agricultural and plant biology research. Effective concentrations of 1-MCP range from low to moderate, depending on the commodity, with various factors such as cultivar, developmental stage, and harvest time affecting its efficacy. This review highlights the technological uses of 1-MCP, including its effects on respiration, ethylene production, volatile production, chlorophyll degradation, and other color changes in treated species (Blankenship & Dole, 2003).
Xylan Derivatives and Application Potential
Xylan, a component of plant cell walls, when chemically modified, leads to the creation of biopolymer ethers and esters with specific properties. The modification of xylan into various derivatives opens up new avenues in biopolymer research, offering potential applications in drug delivery, as paper strength additives, flocculation aids, and antimicrobial agents. This research underscores the importance of chemical modification in developing new materials with varied functional applications (Petzold-Welcke et al., 2014).
Safety and Hazards
Propriétés
IUPAC Name |
1-(2,2-dimethylcyclopropyl)-N-methylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-7(2)4-6(7)5-8-3;/h6,8H,4-5H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGPLAWTEXKNHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1CNC)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1609400-84-1 |
Source


|
| Record name | Cyclopropanemethanamine, N,2,2-trimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609400-84-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[3-(2-Methoxyanilino)imidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1182294.png)